Ammonium niobate(V) oxalate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

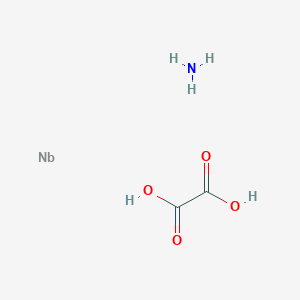

azane;niobium;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.H3N.Nb/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZJNMAKNKFPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.N.[Nb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NNbO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Niobate(V) Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) is a versatile inorganic compound that serves as a crucial precursor in the synthesis of advanced niobium-based materials. Its utility spans a wide range of applications, from the fabrication of high-performance electronics and catalysts to the development of novel nanomaterials for biomedical applications. This technical guide provides a comprehensive overview of the chemical properties of ammonium niobate(V) oxalate hydrate, with a focus on quantitative data, experimental protocols, and the underlying chemical processes.

Chemical Identity and Physical Properties

This compound is a white crystalline powder. There is some ambiguity in the literature regarding its precise molecular formula, with two commonly cited forms being the di-oxalate and the tri-oxalate complex. The di-oxalate is often represented as NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O (where n can be 2 or 3), while the tri-oxalate form is (NH₄)₃[NbO(C₂O₄)₃]·H₂O. For the purposes of this guide, we will consider both structures, as they are frequently referenced in scientific literature.

General Properties

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1] |

| Melting Point | 122 °C (decomposes) | [1][2] |

| Storage | Room Temperature | [1] |

Molecular and Structural Data

| Formula | Molecular Weight (anhydrous) | Key Structural Features |

| C₄H₄NNbO₉ · xH₂O (di-oxalate) | 302.98 g/mol | Niobium atom is heptacoordinated, forming a pentagonal bipyramidal geometry.[3][4] |

| (NH₄)₃NbO(C₂O₄)₃ · H₂O (tri-oxalate) | 491.08 g/mol | Niobium is seven-coordinated to three oxalate groups and one oxygen atom, also forming a pentagonal bipyramid.[5][6] |

Solubility

This compound is soluble in water, and its solubility is temperature-dependent. The addition of oxalic acid can increase its solubility, although high concentrations of oxalic acid can lead to precipitation.

Quantitative Solubility in Water

| Temperature (°C) | Solubility (grams of Niobium per liter of water) |

| 20 | 60 |

| 80 | 160 |

Data sourced from patent literature.

Experimental Protocol for Solubility Determination

A general method for determining the solubility of an inorganic salt in water as a function of temperature is as follows:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a beaker.

-

Heat the solution on a hot plate with constant stirring to a desired temperature (e.g., 80 °C) until no more solid dissolves, ensuring a saturated solution.

-

-

Sample Collection:

-

Allow the solution to equilibrate at the set temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid premature crystallization.

-

-

Gravimetric Analysis:

-

Transfer the collected sample to a pre-weighed evaporating dish.

-

Carefully evaporate the water from the sample using an oven or a water bath.

-

Once completely dry, cool the evaporating dish in a desiccator and weigh it.

-

The difference in weight corresponds to the mass of the dissolved salt.

-

-

Calculation:

-

Calculate the solubility in grams per liter (or other desired units) based on the mass of the dissolved salt and the volume of the collected sample.

-

-

Temperature Variation:

-

Repeat the procedure at different temperatures to construct a solubility curve.

-

Thermal Decomposition

This compound undergoes a multi-step thermal decomposition upon heating, ultimately yielding niobium pentoxide (Nb₂O₅). The decomposition process involves the loss of water molecules, ammonia, carbon monoxide, and carbon dioxide.

Thermal Decomposition Profile of (NH₄)₃[NbO(C₂O₄)₃]·H₂O

| Temperature Range (°C) | Mass Loss Event | Gaseous Products |

| 98 - 145 | Dehydration | H₂O |

| 180 - 220 | Partial decomposition of oxalate and ammonium ions | NH₃, CO₂ |

| 240 - 300 | Complete decomposition of oxalate and ammonium ions | NH₃, CO, CO₂ |

| > 600 | Crystallization of final product | - |

Data is for the decomposition in an inert (argon) atmosphere.[7][8]

Experimental Protocol for Thermogravimetric Analysis (TGA)

The thermal decomposition of this compound can be studied using thermogravimetric analysis (TGA).

-

Instrument Setup:

-

Use a thermogravimetric analyzer (e.g., Shimadzu TGA-50).

-

Place a small, accurately weighed sample (5-10 mg) of the compound into a sample pan (e.g., platinum or alumina).

-

-

Atmosphere and Flow Rate:

-

Purge the furnace with an inert gas, such as argon or nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Temperature Program:

-

Heat the sample from room temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 5-10 °C/min).

-

-

Data Acquisition:

-

Record the sample mass as a function of temperature.

-

The resulting thermogram will show stepwise mass losses corresponding to the decomposition events.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Reactivity

Hydrolysis

Niobium(V) compounds, including the oxalate complex, are susceptible to hydrolysis.[9] The stability of aqueous solutions of this compound is pH-dependent. At pH values above 4, polymerization of the niobium oxalate ions can occur, leading to the precipitation of hydrated niobium pentoxide (Nb₂O₅·nH₂O).[10]

Reactivity with Acids and Bases

-

Acids: In strongly acidic solutions, the oxalate ligands can be protonated and potentially displaced. However, the complex is generally synthesized and stable in acidic to neutral aqueous solutions.

-

Bases: The addition of a base, such as ammonium hydroxide, can be used to control the pH during synthesis and induce crystallization.[11] However, excess base will lead to the precipitation of hydrated niobium oxide due to extensive hydrolysis.

Synthesis

A common method for the synthesis of this compound involves the reaction of niobium pentoxide with oxalic acid and an ammonium salt.

Experimental Protocol for Synthesis

-

Fusion of Niobium Pentoxide:

-

Mix niobium pentoxide (Nb₂O₅) with a fluxing agent like potassium bisulfate (KHSO₄) in a 1:7 weight ratio.

-

Heat the mixture in a platinum crucible until it melts.

-

-

Leaching and Formation of Hydrated Niobium Oxide:

-

After cooling, crush the solidified mass and wash it with a 1:1 aqueous solution of hydrochloric acid for 24 hours to remove impurities.

-

Filter the solid and wash it with hot deionized water to obtain hydrated niobium oxide.

-

-

Complexation Reaction:

-

Prepare a solution of oxalic acid and ammonium oxalate in a 1:1 molar ratio in deionized water.

-

Add the hydrated niobium oxide to this solution.

-

Slowly evaporate the solution with gentle heating and stirring.

-

-

Crystallization and Drying:

-

As the solution becomes more concentrated, this compound will precipitate.

-

Collect the crystals by filtration.

-

Dry the product in an oven at a low temperature (e.g., 70 °C) for 24 hours.

-

Visualizations

Logical Workflow for Synthesis

References

- 1. chemimpex.com [chemimpex.com]

- 2. 铌酸铵草酸盐 水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 11. Niobium(V) Oxalate Hydrate|High-Purity Precursor [benchchem.com]

Synthesis and Characterization of Ammonium Niobate(V) Oxalate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303), with the chemical formula (NH₄)₃NbO(C₂O₄)₃·H₂O, is a key precursor in the synthesis of various niobium-based materials.[1][2] Its high aqueous solubility, low toxicity, and stability under ambient conditions make it an ideal starting material for applications in catalysis, ceramics, superconductors, and piezoelectric devices.[2][3] This technical guide provides an in-depth overview of the synthesis and characterization of this versatile compound.

Synthesis of Ammonium Niobate(V) Oxalate Hydrate

The synthesis of this compound typically involves the reaction of niobium pentoxide (Nb₂O₅) with oxalic acid and an ammonium salt.[3][4] The process generally follows a multi-step procedure that includes the formation of a hydrated niobium oxide intermediate.

Experimental Protocol

A common method for the synthesis of this compound is outlined below.[1][4]

Materials:

-

Niobium pentoxide (Nb₂O₅)

-

Potassium bisulfate (KHSO₄) or Sodium hydrogen sulfate (B86663) (NaHSO₄)

-

Oxalic acid (H₂C₂O₄)

-

Ammonium oxalate ((NH₄)₂C₂O₄)

-

Deionized water

-

Hot plate with magnetic stirrer

-

Beakers and other standard laboratory glassware

-

Filtration apparatus

-

Drying oven

Procedure:

-

Fusion: Mix niobium pentoxide with potassium bisulfate in a 1:7 weight ratio in a platinum or porcelain crucible.[5] Heat the mixture until a clear, molten fusion is achieved.

-

Dissolution and Precipitation: After cooling, crush the solidified mass and dissolve it in hot deionized water. This step leads to the precipitation of hydrated niobium oxide.

-

Washing: Filter the hydrated niobium oxide precipitate and wash it thoroughly with hot water to remove impurities.[5]

-

Complexation: Prepare a solution of oxalic acid and ammonium oxalate in a 1:1 molar ratio in deionized water.[4] Add the washed hydrated niobium oxide to this solution.

-

Evaporation and Crystallization: Gently heat the solution and stir until the hydrated niobium oxide dissolves completely. Slowly evaporate the solution to precipitate the this compound crystals.[4]

-

Drying: Filter the crystals and dry them in an oven at approximately 70°C for 24 hours.[4] The final product is a white crystalline powder.[6]

Characterization of this compound

A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of the synthesized this compound.

Thermal Analysis (TGA/DTG and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the compound. The decomposition occurs in a stepwise manner, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide.[1][7]

Typical TGA/DSC Experimental Parameters:

-

Atmosphere: Argon or air[7]

-

Heating Rate: 5 °C/min[7]

-

Temperature Range: Room temperature to 900 °C[1]

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystalline structure of the compound. The XRD pattern of this compound shows characteristic peaks that can be matched with standard data (PDF card no. 83-1993).[8] The crystal structure is reported to be monoclinic.[9]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H, O-H, C=O, C-C, and Nb=O vibrations.[10][11]

| Wavenumber (cm⁻¹) | Assignment |

| 3442, 3212 | Crystallization water (O-H stretching)[10] |

| 1714 - 1241 | Oxalic and oxalate groups coordinated to Nb[10] |

| 889 | Nb=O bond[10] |

| 793 | Oxalate groups[10] |

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | (NH₄)₃NbO(C₂O₄)₃·H₂O or NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O | [1][12] |

| Molecular Weight | ~302.98 g/mol (anhydrous) | |

| Melting Point | 122 °C (decomposes) | [6][13][14][15] |

| Niobium Content | ≥ 22% | [6] |

| Crystal System | Monoclinic |

Thermal Decomposition Data (in Argon atmosphere) [7]

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Released Species |

| 1 | 98 - 145 | 4.3 | H₂O (humidity) |

| 2 | 181 - 223 | 8.4 | NH₃, CO₂ |

| 3 | 244 - 301 | 57.3 | H₂O, CO, CO₂, NH₃ |

| 4 | 600 - 630 | 3.02 | CO₂ |

Visualizing the Workflow

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. WO2006029493A1 - Process of production of ammonium niobium oxalate, ammonium niobium oxalate and use of the same - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

A Technical Guide to the Crystal Structure of Ammonium Niobate(V) Oxalate Hydrate

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystal structure of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303). This compound is a key precursor in the synthesis of various niobium-based materials with applications in catalysis, electronics, and ceramics. This guide provides detailed crystallographic data, experimental protocols for synthesis and characterization, and visual representations of the experimental workflow.

Physicochemical Properties

Ammonium niobate(V) oxalate hydrate is a white crystalline solid. Its molecular formula can vary depending on the stoichiometry of the oxalate ligands and the degree of hydration. Two well-characterized forms are presented below.

| Property | Ammonium diaquadioxalatooxoniobate(V) dihydrate | Ammonium oxotrioxalatoniobate monohydrate |

| Molecular Formula | NH4[NbO(C2O4)2(H2O)2]·2H2O | (NH4)3[NbO(C2O4)3]·H2O |

| Molecular Weight | 377.06 g/mol | 465.08 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | Decomposes around 122-125 °C[1] | Decomposes at elevated temperatures |

| Solubility | Soluble in water | Soluble in water |

Crystallographic Data

The crystal structure of this compound has been determined for at least two distinct phases, revealing differences in coordination and hydration. The niobium atom in both structures is seven-coordinated, forming a pentagonal bipyramidal geometry.

| Crystallographic Parameter | Ammonium diaquadioxalatooxoniobate(V) dihydrate[2] | Ammonium oxotrioxalatoniobate monohydrate[3] |

| Chemical Formula | NH4[NbO(C2O4)2(H2O)2]·2H2O | (NH4)3[NbO(C2O4)3]·H2O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/m | C2/c |

| Unit Cell Dimensions | a = 6.331 Å, b = 11.754 Å, c = 7.900 Å | a = 17.15 Å, b = 9.07 Å, c = 18.01 Å |

| α = 90°, β = 99.26°, γ = 90° | α = 90°, β = 107.1°, γ = 90° | |

| Z (Formula units/cell) | 2 | 8 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of niobium pentoxide with oxalic acid and ammonium hydroxide (B78521).

Materials:

-

Niobium pentoxide (Nb₂O₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Ammonium hydroxide solution (NH₄OH, 25-30%)

-

Deionized water

Procedure:

-

A mixture of niobium pentoxide and a stoichiometric excess of oxalic acid dihydrate is prepared in deionized water.

-

The mixture is heated to approximately 90-100°C with constant stirring until the niobium pentoxide is completely dissolved, forming a clear solution of niobic acid-oxalate complex.

-

The solution is cooled to room temperature.

-

Ammonium hydroxide solution is added dropwise with continuous stirring until the pH of the solution reaches a value between 5 and 7.

-

The resulting solution is then cooled in an ice bath to facilitate the crystallization of this compound.

-

The white crystalline precipitate is collected by vacuum filtration.

-

The crystals are washed with cold deionized water and subsequently with ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors.

-

The final product is dried in a desiccator or in an oven at a low temperature (e.g., 40-50°C) to constant weight.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structural properties.

-

X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallographic parameters of the synthesized compound.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and determine the water of hydration content.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, such as oxalate (C₂O₄²⁻), ammonium (NH₄⁺), and Nb=O bonds.

-

Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized powder.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the material.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. Niobium(V) Oxalate Hydrate|High-Purity Precursor [benchchem.com]

- 2. Ammonium Diaquadioxalatooxoniobate(V) Dihydrate, NH4[NbO(C2O4)2(H2O)2].(H2O)2 | C4H14NNbO13+2 | CID 168306724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The crystal structures of ammonium oxotrioxalatoniobate monohydrate and ammonium diperoxodioxalatoniobate monohydrate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Solubility of Ammonium Niobate(V) Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) in various solvents. This information is critical for researchers and professionals working with this compound in fields such as materials science, catalysis, and drug development, where it serves as a key precursor for niobium-based materials.[1]

Core Technical Data

Ammonium niobate(V) oxalate hydrate is a white crystalline powder.[1] Its stability and solubility are considered advantageous for its applications.[1]

Chemical Identity:

-

Molecular Formula: C₄H₄NNbO₉ · xH₂O[1]

-

Molecular Weight: 302.98 g/mol (anhydrous basis)[2]

-

CAS Number: 168547-43-1[1]

Quantitative Solubility Data

The solubility of this compound has been primarily characterized in aqueous solutions. A key patent provides quantitative data on its solubility in water at various temperatures. This data, originally presented in grams of niobium per liter of water, has been converted to grams of this compound per 100 mL of water for easier practical use in a laboratory setting.

Note on Calculation: The following data was calculated based on the molecular weight of the anhydrous form of this compound (302.98 g/mol ) and the atomic weight of niobium (92.906 g/mol ). The exact degree of hydration of the solid material can influence the actual solubility.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g Nb / L H₂O) | Calculated Solubility ( g/100 mL H₂O) |

| 20 | 60 | 19.56 |

| 80 | 160 | 52.16 |

Data sourced from patent WO2006029493A1.[3] The patent states that the solubility can vary from 60 to 160 grams of niobium per liter of water at temperatures ranging from 20 to 80 °C.[3]

Qualitative Solubility in Organic Solvents

While precise quantitative data for the solubility of this compound in organic solvents is not widely available in the reviewed literature, some qualitative observations have been noted. The compound exhibits low solubility in several polar aprotic solvents.

Table 2: Qualitative Solubility in Selected Organic Solvents

| Solvent | Solvent Type | Solubility |

| Acetonitrile (MeCN) | Polar Aprotic | Low |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Low |

| Acetone | Polar Aprotic | Low |

| 1,2-Dichloroethane (DCE) | Polar Aprotic | Low |

Experimental Protocols

While a specific, standardized protocol for determining the solubility of this compound was not found in the literature, a general methodology can be derived from standard practices for solubility determination of inorganic compounds.

Generalized Protocol for Solubility Determination:

-

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrumentation for niobium quantification.

-

-

Procedure (Isothermal Method): a. Prepare a series of vials with a known volume of the chosen solvent. b. Add an excess amount of this compound to each vial to create a saturated solution. c. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. d. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium. e. After the equilibration period, allow the samples to settle. f. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. g. Filter the withdrawn aliquot through a syringe filter to remove any remaining solid particles. h. Dilute the filtered solution to a known volume with an appropriate solvent. i. Analyze the concentration of niobium in the diluted solution using a calibrated ICP-OES instrument. j. Calculate the solubility of this compound in the solvent at the specified temperature based on the niobium concentration.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound such as this compound.

A logical workflow for determining the solubility of a chemical compound.

References

Molecular formula and molecular weight of Ammonium niobate(V) oxalate hydrate.

This technical guide provides a comprehensive overview of the chemical and physical properties of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development. This document details the compound's molecular formula, molecular weight, and key quantitative data, alongside a detailed experimental protocol for its synthesis.

Molecular Identity and Properties

Ammonium niobate(V) oxalate hydrate is a complex inorganic compound that serves as a crucial precursor in the synthesis of various niobium-based materials. Its chemical identity is defined by the following molecular formula and weight.

Molecular Formula: C₄H₄NNbO₉·xH₂O[1][2][3]

Molecular Weight: 302.98 g/mol (anhydrous basis)[1][2][3]

The structure consists of a central niobium atom coordinated to oxalate ligands, with an ammonium ion and water molecules of hydration completing the compound. The level of hydration (x) can vary.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | References |

| Purity | ≥ 99% (trace metals basis) | [1] |

| 99.99% (trace metals basis) | ||

| Melting Point | 122 °C (decomposes) | [1][4] |

| Appearance | White crystalline powder | [1][3] |

Experimental Protocol: Synthesis of Ammoniacal Niobium Oxalate

This section details a representative method for the synthesis of ammoniacal niobium oxalate, a compound closely related to or identical to this compound. This protocol is adapted from methodologies described in the scientific literature.[5]

Objective: To synthesize ammoniacal niobium oxalate from niobium pentoxide (Nb₂O₅).

Materials:

-

Niobium pentoxide (Nb₂O₅)

-

Potassium bisulfate (KHSO₄)

-

Oxalic acid (H₂C₂O₄)

-

Ammonium oxalate ((NH₄)₂C₂O₄)

-

Deionized water

-

Acetic acid (CH₃COOH) (for washing)

Procedure:

-

Fusion: Niobium pentoxide is mixed with potassium bisulfate, which acts as a fluxing agent to lower the fusion temperature of Nb₂O₅. The mixture is heated until a uniform melt is achieved.

-

Leaching and Filtration: The cooled, solidified melt is then leached with hot deionized water to dissolve the potassium and sulfate (B86663) ions, leaving behind hydrated niobium oxide as a precipitate. The precipitate is separated by filtration.

-

Washing: The hydrated niobium oxide precipitate is washed to remove any remaining impurities. An optimized washing step may utilize acetic acid to reduce the volume of water required.[5]

-

Complexation: The washed hydrated niobium oxide is then reacted with a solution of oxalic acid and ammonium oxalate in specific stoichiometric ratios. The mixture is heated and stirred continuously to ensure complete homogenization and to promote the crystallization of the ammoniacal niobium oxalate.[5]

-

Isolation and Drying: The crystallized product is separated from the solution by filtration, ground to a fine powder, and dried under controlled conditions. The final product should be stored in a sealed container to maintain its integrity.

Characterization: The resulting niobium complex can be characterized using various analytical techniques, including X-Ray Diffraction (XRD) to determine its crystalline structure, Scanning Electron Microscopy (SEM) to observe particle morphology, Energy Dispersive X-Ray Spectroscopy (EDS) for elemental composition, and Thermogravimetric Analysis (TGA) to assess its thermal stability.[5]

Visualizing the Molecular Components

The following diagram illustrates the fundamental chemical entities that constitute this compound.

References

The Pivotal Role of Ammonium Niobate(V) Oxalate Hydrate as a Niobium Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) stands as a critical and versatile precursor in the synthesis of a wide array of niobium-based materials. Its high solubility in water, stability under ambient conditions, and relatively low decomposition temperature make it an ideal starting material for various wet-chemical synthesis routes, including hydrothermal, sol-gel, and precipitation methods.[1][2] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this key niobium precursor.

Physicochemical Properties

Ammonium niobate(V) oxalate hydrate is a white crystalline powder with the general formula C4H4NNbO9·xH2O.[3][4] Its bifunctional nature allows it to act not only as a source of niobium but also as a porogenic agent in the synthesis of porous nanocomposites.[3][4]

| Property | Value | Reference |

| Molecular Formula | C4H4NNbO9·xH2O | --INVALID-LINK-- |

| Molecular Weight | 302.98 g/mol (anhydrous basis) | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 122 °C (decomposes) | [3][4] |

| Assay | ≥99.99% (trace metals basis) | [3] |

Thermal Decomposition Behavior

The thermal decomposition of this compound is a critical aspect of its utility as a precursor, as the final niobium oxide phase is determined by the calcination temperature. The decomposition occurs in a stepwise manner, involving the release of water, ammonia, carbon monoxide, and carbon dioxide.

A study on the thermal decomposition of monohydrated ammonium oxotris(oxalate)niobate, (NH4)3NbO(C2O4)3·H2O, in an argon atmosphere revealed the following stages:[5]

| Temperature Range (°C) | Mass Loss (%) | Evolved Gases | Process |

| 98 - 145 | 4.3 | H2O | Dehydration |

| 180 - 220 | 8.4 | NH3, CO2 | Partial decomposition of ammonium and oxalate ions |

| 240 - 300+ | 57.3 | CO, CO2, H2O | Complete decomposition of oxalate |

| ~600 | - | - | Crystallization to orthorhombic Nb2O5 |

| 700 - 950 | - | - | Phase transformation to monoclinic Nb2O5 |

Note: The specific temperature ranges and mass losses can vary depending on the exact stoichiometry of the hydrate and the analytical conditions (e.g., heating rate, atmosphere).

Synthesis of Niobium-Based Materials: Experimental Protocols

This compound is a versatile precursor for a variety of synthesis methods. Below are detailed protocols for common applications.

Hydrothermal Synthesis of Niobium Oxide (Nb2O5)

This method is widely used for the synthesis of crystalline niobium oxide nanostructures.

Experimental Protocol:

-

Dissolve a specific amount of this compound (e.g., containing 6 mmol of Nb) in deionized water (e.g., 40 mL).[6]

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 175 °C) for a designated period (e.g., 3 days).[6]

-

After cooling to room temperature, filter the resulting solid product.

-

Wash the product thoroughly with deionized water.

-

Dry the final niobium oxide product in an oven at a specified temperature (e.g., 80 °C) overnight.[6]

Sol-Gel Synthesis of Nb2O5/SiO2 Mesoporous Monoliths

This method utilizes the precursor's ability to also act as a porogenic agent.

Experimental Protocol:

-

Prepare a silica (B1680970) sol by mixing tetraethyl orthosilicate (B98303) (TEOS), ethanol, water, and an acid catalyst (e.g., HCl).

-

Separately, dissolve this compound in water.

-

Add the this compound solution to the silica sol under vigorous stirring.

-

Allow the resulting sol to gel in a sealed container.

-

Age the gel at room temperature for a specified period.

-

Dry the gel under controlled conditions (e.g., at 60 °C).

-

Calcination of the dried gel at a high temperature (e.g., 500-800 °C) to remove organic residues and form the final Nb2O5/SiO2 composite.

Modified Pechini Method for Lithium Niobate (LiNbO3) Synthesis

This polymeric precursor method is suitable for producing complex oxides. A modified Pechini method for LiNbO3 nanoparticles has been reported using this compound.[7][8]

Experimental Protocol:

-

Dissolve lithium carbonate (Li2CO3) and this compound in a solution of citric acid and ethylene (B1197577) glycol.

-

Heat the solution to promote the formation of a polymeric resin.

-

Dry the resin to obtain a solid precursor.

-

Calcination of the precursor at a specific temperature (e.g., 500 °C) to obtain the final LiNbO3 nanoparticles.[7][8]

Applications in Research and Development

This compound is a cornerstone for innovation in various scientific and technological fields:

-

Catalysis: It serves as a precursor for niobium oxide catalysts used in oxidation processes and as solid acid catalysts.[1][6]

-

Electronics: The synthesis of high-performance capacitors and piezoelectric devices relies on high-purity niobium oxides derived from this precursor.[1]

-

Optoelectronics: It is crucial for fabricating optical materials like lasers and photonic crystals.[1]

-

Energy Storage: Niobium-based coatings, synthesized from this precursor, have been shown to improve the cyclic stability and reduce voltage decay in lithium-rich cathode materials for lithium-ion batteries.[3][4]

-

Advanced Ceramics and Superconductors: It is a key starting material for the synthesis of advanced ceramics and superconducting materials.[1]

-

Photocatalysis: Niobium oxide-based porous nanocomposites, synthesized using this precursor, are effective photocatalysts.[3][4]

Conclusion

This compound is an indispensable precursor for the synthesis of advanced niobium-containing materials. Its well-defined chemical properties, predictable thermal decomposition, and versatility in various synthesis routes make it a preferred choice for researchers and scientists. The detailed experimental protocols provided in this guide serve as a valuable resource for the development of novel materials with tailored properties for a wide range of applications, from catalysis and electronics to energy storage and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scielo.br [scielo.br]

- 3. 铌酸铵草酸盐 水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 5. scielo.br [scielo.br]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Formation of LiNbO3 Nanocrystals Using the Solvothermal Method [mdpi.com]

The Dual Function of Ammonium Niobate(V) Oxalate Hydrate as a Porogenic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a porogenic agent in the synthesis of porous materials. Its unique bifunctional nature, acting as both a niobium precursor and a pore-forming agent, makes it a valuable compound in materials science, particularly for applications in catalysis, ceramics, and potentially drug delivery systems.[1] This document details the mechanism of pore formation, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key processes.

Core Concept: A Bifunctional Precursor and Porogen

Ammonium niobate(V) oxalate hydrate, with the chemical formula (NH₄)₃[NbO(C₂O₄)₃]·H₂O, serves a dual purpose in materials synthesis.[1][2] As a niobium precursor, it provides the niobium oxide framework upon thermal decomposition. Simultaneously, its decomposition releases a significant volume of gases, which act as a template to create a porous structure within the final material. This intrinsic porogenic property eliminates the need for additional pore-forming agents, simplifying the synthesis process.

The porogenic function is rooted in the thermal decomposition of the compound, which occurs in distinct stages. As the material is heated, the hydrate water, ammonium ions, and oxalate ligands decompose to release water vapor (H₂O), ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). These gaseous byproducts create voids within the solidifying niobium oxide matrix, resulting in a porous final structure. The cracks and pores that appear during this process increase the specific surface area and reactivity of the material.

Quantitative Impact on Material Porosity

One study on the synthesis of Nb₂O₅/SiO₂ mesoporous monoliths demonstrated that the introduction of this compound into a silica (B1680970) sol-gel network resulted in an increase in both pore size diameter and total pore volume.[2] However, specific quantitative relationships were not detailed. Further research is needed to establish a precise correlation between the initial concentration of this compound and the final porous characteristics of the synthesized materials.

The following table summarizes the expected qualitative relationship and highlights the need for more quantitative studies.

| Concentration of this compound | Expected Impact on Porosity | Supporting Evidence |

| Low | Lower porosity, smaller pore size | General principle of porogen action |

| High | Higher porosity, larger pore size | Qualitative statements in existing literature[2] |

Mechanism of Pore Formation: Thermal Decomposition Pathway

The creation of pores is intrinsically linked to the multi-stage thermal decomposition of this compound. The process can be visualized as a sequential release of gaseous molecules, each contributing to the formation and expansion of the porous network.

The following diagram illustrates the logical workflow of the thermal decomposition process, which is central to its function as a porogenic agent.

Caption: Thermal decomposition pathway of this compound leading to the formation of porous niobium oxide.

Experimental Protocols

This section provides a detailed methodology for the synthesis of porous materials using this compound as a porogenic agent, based on sol-gel techniques described in the literature.

Synthesis of Porous Nb₂O₅/SiO₂ Monoliths

This protocol is adapted from the synthesis of Nb₂O₅/SiO₂ mesoporous monoliths.[2]

Materials:

-

This compound ((NH₄)₃[NbO(C₂O₄)₃]·H₂O)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl) (catalyst)

Procedure:

-

Sol Preparation:

-

In a beaker, mix TEOS and ethanol.

-

In a separate beaker, prepare an aqueous solution of this compound. The concentration of this solution will determine the final porosity.

-

Slowly add the this compound solution to the TEOS/ethanol mixture while stirring vigorously.

-

Add a few drops of HCl to catalyze the hydrolysis of TEOS.

-

-

Gelling:

-

Continue stirring the mixture until a homogeneous sol is formed.

-

Pour the sol into a mold and seal it to prevent rapid evaporation of the solvent.

-

Allow the sol to gel at room temperature. The gelation time will vary depending on the composition of the sol.

-

-

Aging and Drying:

-

Once gelled, age the monolith in the sealed mold for 24-48 hours.

-

After aging, unseal the mold and allow the gel to dry slowly at room temperature, followed by drying at a slightly elevated temperature (e.g., 60°C) to remove the solvent and water.

-

-

Calcination:

-

Place the dried gel in a furnace and heat it slowly to the desired calcination temperature (e.g., 500-900°C). The heating rate should be controlled to avoid cracking of the monolith.

-

The calcination step serves two purposes: it decomposes the this compound to form pores and converts the niobium precursor to niobium oxide.

-

Hold the sample at the final calcination temperature for several hours to ensure complete decomposition and crystallization.

-

The following diagram illustrates the experimental workflow for the sol-gel synthesis of porous materials using this compound.

Caption: Experimental workflow for the sol-gel synthesis of porous materials using this compound as a porogen.

Conclusion

This compound is a versatile and efficient compound for the synthesis of porous materials. Its bifunctional nature simplifies the production process by acting as both the material precursor and the porogenic agent. The porosity is generated through the thermal decomposition of the compound, which releases various gases that template the porous structure. While the qualitative relationship between the porogen concentration and the resulting porosity is established, further quantitative studies are necessary to provide a predictive model for precise control over the material's porous architecture. The sol-gel method, as outlined in this guide, provides a robust framework for researchers to explore the potential of this compound in developing advanced materials for a range of applications, from catalysis to drug delivery.

References

A Guide to the Basic Characterization of Ammonium Niobate(V) Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303), with the chemical formula (NH₄)₃NbO(C₂O₄)₃·H₂O, is a critical precursor in the synthesis of various niobium-based materials.[1][2][3] Its utility in producing high-performance capacitors, piezoelectric devices, catalysts, and even in drug delivery applications underscores the importance of thoroughly understanding its physicochemical properties.[2][3] This technical guide provides an in-depth overview of the fundamental techniques employed to characterize this versatile compound.

Physicochemical Properties

Ammonium niobate(V) oxalate hydrate typically appears as a white crystalline powder.[2] While its molecular formula is often represented as C₄H₄NNbO₉·xH₂O, a more structurally descriptive formula is (NH₄)₃NbO(C₂O₄)₃·H₂O.[1][4] In this complex, the niobium atom is seven-coordinated, bonded to three bidentate oxalate groups and one oxygen atom, forming a pentagonal bipyramidal geometry.[1][4] The compound is known for its solubility in water and its stability under ambient conditions.[5]

| Property | Value | Source |

| Molecular Weight | 302.98 g/mol (anhydrous basis) | [2][6] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 122 °C (decomposes) | [2][6] |

| Niobium Content | ≥ 22% | [2] |

| Purity | ≥ 99% | [2] |

Thermal Analysis

Thermal analysis techniques are paramount in understanding the decomposition pathway of this compound, which is crucial for its application as a precursor in high-temperature synthesis. The thermal decomposition of this compound in an inert atmosphere, such as argon, occurs in a stepwise manner, involving the release of water, ammonia, carbon monoxide, and carbon dioxide, ultimately yielding niobium pentoxide (Nb₂O₅).[1][4][7]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference. These techniques provide quantitative data on decomposition steps and associated thermal events (endothermic or exothermic).

Summary of Thermal Decomposition Events:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Events & Released Gases |

| 1 | 98 - 145 | ~4.3 | Dehydration (loss of H₂O) - Endothermic[1][7] |

| 2 | 181 - 223 | ~8.4 | Partial decomposition of ammonium and oxalate ions (release of NH₃ and CO₂) - Endothermic[1][7] |

| 3 | 244 - 301 | ~57.3 | Major decomposition of oxalate groups (release of CO and CO₂) - Endothermic[7] |

| 4 | 600 - 630 | ~3.0 | Final decomposition and crystallization of Nb₂O₅ - Exothermic[7] |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing more precise quantitative data on the enthalpy changes associated with thermal events.

DSC Thermal Events:

| Peak | Temperature Range (°C) | Peak Maximum (°C) | Enthalpy Change | Process |

| Endotherm 1 | 98 - 137 | 120 | 42.02 J/g | Dehydration[7] |

| Endotherm 2 | 172 - 191 | 186 | 47.0 J/g | Partial Decomposition[7] |

| Endotherm 3 | 217 - 268 | 233 | - | Major Decomposition[7] |

| Exotherm | 533 - 600 | 580 | - | Crystallization of Nb₂O₅[7] |

Spectroscopic Characterization

Spectroscopic techniques are employed to probe the molecular structure and bonding within the this compound complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the oxalate, ammonium, and niobate-oxygen bonds, as well as the hydration water.[1][7] The decomposition process can be monitored by observing the disappearance of bands related to the oxalate and ammonium ions and the emergence of bands characteristic of niobium pentoxide.[7]

Diffraction and Microscopic Analysis

These techniques provide information on the crystal structure and morphology of the material.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystalline structure of materials. The XRD pattern of this compound provides a unique fingerprint that can be used for phase identification.[8][9] During thermal decomposition, XRD can be used to track the transformation from the crystalline precursor to an amorphous intermediate and finally to the crystalline phases of niobium pentoxide.[1][4]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are used to visualize the morphology and microstructure of the material. SEM provides high-resolution images of the surface topography, revealing particle size and shape.[10][11] TEM, with its higher magnification capabilities, can be used to examine the internal structure and crystallographic details of the material.[12] These techniques are particularly useful for characterizing the niobium pentoxide nanoparticles produced from the thermal decomposition of the precursor.[11]

Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Instrument: Shimadzu TGA-50 thermobalance or equivalent.[1]

-

Sample Preparation: Weigh approximately 5-10 mg of the powdered this compound into an alumina (B75360) or platinum crucible.[13]

-

Atmosphere: Purge the furnace with high-purity argon or nitrogen at a flow rate of 50 mL/min.[1][13]

-

Temperature Program: Heat the sample from room temperature to 900°C at a constant heating rate of 5°C/min.[1][4]

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the powdered sample with dry potassium bromide and pressing the mixture into a transparent disk.[14] Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the powder directly onto the ATR crystal.[15]

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[14] A background spectrum of the empty sample holder or pure KBr should be collected and subtracted from the sample spectrum.[16]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.[17]

X-ray Diffraction (XRD)

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.[4]

-

Sample Preparation: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.[18][19] The powder is typically mounted in a sample holder, ensuring a flat surface.[19][20]

-

Data Acquisition: Scan the sample over a desired 2θ range (e.g., 10-80°) with a specific step size and dwell time.

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are used to identify the crystalline phases by comparison with standard diffraction databases (e.g., JCPDS).[21]

Visualizations

References

- 1. scielo.br [scielo.br]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2006029493A1 - Process of production of ammonium niobium oxalate, ammonium niobium oxalate and use of the same - Google Patents [patents.google.com]

- 6. This compound 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Electron Microscopy | Department of Chemistry [chem.queensu.ca]

- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 14. rsisinternational.org [rsisinternational.org]

- 15. agilent.com [agilent.com]

- 16. mse.washington.edu [mse.washington.edu]

- 17. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Preparing Xrd Samples: A Comprehensive Guide - Kintek Solution [kindle-tech.com]

- 20. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Niobium Oxide Nanoparticle Synthesis Using Ammonium Niobate(V) Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium pentoxide (Nb₂O₅) nanoparticles are gaining significant attention in biomedical applications due to their biocompatibility, chemical stability, and versatile properties.[1][2] These nanoparticles show promise in drug delivery, medical imaging, and as antimicrobial agents.[1][2][3] One common and effective precursor for the synthesis of Nb₂O₅ nanoparticles is ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303). This document provides detailed protocols for the synthesis of niobium oxide nanoparticles using this precursor via two common methods: a hydrogen peroxide-assisted chemical route and a hydrothermal method.

Data Presentation

The synthesis route and precursor concentration can significantly influence the physicochemical properties of the resulting niobium oxide nanoparticles, such as crystallinity, size, and dispersion, which in turn affect their biological activity.[4][5]

| Synthesis Method | Precursor Concentration | Resulting Nanoparticle Characteristics | Reference |

| Hydrogen Peroxide-Assisted | 12 g/L Ammonium Niobate(V) Oxalate Hydrate | ~4.5 nm crystallite size, Monodisperse (PDI = 0.118), Good colloidal stability, Hexagonal Nb₂O₅ phase | [4][5] |

| Hydrogen Peroxide-Assisted | 18 g/L this compound | Hexagonal Nb₂O₅ phase | [5] |

| Hydrogen Peroxide-Assisted | 24 g/L this compound | Hexagonal Nb₂O₅ phase | [5] |

| Hydrothermal Synthesis | 6 mmol Nb (from Ammonium Niobate Oxalate) in 40 mL deionized water | Layered-structure type niobium oxide | [6] |

| Hydrothermal Synthesis | 5-40 mM Niobium Oxalate Solution | Spiky morphology with a sphere core and nanorods on the surface. Particle size tunable from 80 to 300 nm. | [7] |

Experimental Protocols

Protocol 1: Hydrogen Peroxide-Assisted Synthesis of Niobium Oxide Nanoparticles

This protocol describes a chemical synthesis route involving the reaction of this compound with hydrogen peroxide.[4][5]

Materials:

-

This compound (C₄H₄NNbO₉·xH₂O)

-

Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Aqueous ammonia (B1221849) (NH₄OH)

Equipment:

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Centrifuge

-

Oven

-

Furnace for calcination

Procedure:

-

Dissolve the desired amount of this compound (e.g., 12, 18, or 24 g/L) in 50 mL of distilled water.[5]

-

Add hydrogen peroxide to the solution.

-

Adjust the pH of the solution to 7 or 9 using aqueous ammonia to induce precipitation.[8]

-

Continuously stir the solution during the precipitation process.

-

Separate the resulting nanoparticles by centrifugation.

-

Wash the collected nanoparticles with distilled water and ethanol to remove any unreacted precursors and byproducts.[8]

-

Dry the washed nanoparticles in an oven at 100°C for 2-3 hours.[8]

-

Calcine the dried powder at 450°C for 1-2 hours to obtain the final niobium oxide nanoparticles.[8]

Protocol 2: Hydrothermal Synthesis of Niobium Oxide Nanoparticles

This protocol outlines the synthesis of niobium oxide nanoparticles using a hydrothermal method, which can produce layered or spiky-structured nanoparticles.[6][7]

Materials:

-

This compound

-

Deionized water

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Oven

-

Filtration apparatus

Procedure for Layered-Structure Niobium Oxide:

-

Dissolve ammonium niobate oxalate (containing 6 mmol Nb) in 40 mL of deionized water.[6]

-

Seal the solution in a 60 mL Teflon-lined stainless-steel autoclave.[6]

-

Heat the autoclave at 175°C for 3 days.[6]

-

After cooling, filter the obtained solid product.

-

Wash the product thoroughly with deionized water.[6]

-

Dry the final product at 80°C overnight.[6]

Procedure for Spiky Niobium Oxide Nanoparticles:

-

Prepare a niobium oxalate aqueous solution with the desired niobium concentration (e.g., 5-40 mM).[7]

-

Place the precursor solution in a Teflon-lined autoclave.

-

Conduct the hydrothermal treatment at 200°C for 2 hours.[7]

-

Allow the autoclave to cool down to room temperature.

-

Collect, wash, and dry the resulting spiky niobium oxide nanoparticles.

Mandatory Visualization

Caption: Workflow for the hydrogen peroxide-assisted synthesis of niobium oxide nanoparticles.

Caption: Workflow for the hydrothermal synthesis of niobium oxide nanoparticles.

References

- 1. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanorh.com [nanorh.com]

- 4. Tailoring niobium pentoxide nanoparticles via distinct chemical routes: structural characterization and antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Spiky niobium oxide nanoparticles through hydrothermal synthesis | Journal of Materials Research | Cambridge Core [cambridge.org]

- 8. openreadings.eu [openreadings.eu]

Sol-Gel Synthesis of Niobates Using Ammonium Niobate(V) Oxalate Hydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of niobate materials, specifically lithium niobate (LiNbO₃) and potassium niobate (KNbO₃), via the sol-gel method. This method utilizes ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a stable and water-soluble niobium precursor, offering a reliable route to produce fine niobate powders with controlled stoichiometry and morphology.

Introduction

Niobate-based materials are of significant interest in various fields, including electronics, optoelectronics, and drug delivery, owing to their unique piezoelectric, pyroelectric, and biocompatible properties. The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of high-purity, homogeneous ceramic materials at relatively low temperatures compared to traditional solid-state reaction methods. Ammonium niobate(V) oxalate hydrate (C₄H₄NNbO₉·xH₂O) is an excellent precursor for this process due to its high solubility in water and ability to form stable complex solutions, which is crucial for the molecular-level mixing required in sol-gel synthesis.[1][2]

This document outlines the synthesis protocols for lithium niobate and potassium niobate, provides tables with key experimental parameters, and includes workflow diagrams for clarity.

General Experimental Workflow

The sol-gel synthesis of niobates from an this compound precursor generally follows the steps outlined below. This workflow is applicable to the synthesis of both lithium niobate and potassium niobate, with specific modifications to the precursors and processing parameters as detailed in the subsequent sections.

Synthesis Protocols

Synthesis of Lithium Niobate (LiNbO₃) Nanopowders

This protocol is based on a modified Pechini method, which is a variation of the sol-gel process.

Materials:

-

This compound (C₄H₄NNbO₉·xH₂O)

-

Lithium carbonate (Li₂CO₃)

-

Citric acid

-

Ethylene (B1197577) glycol

-

Deionized water

Protocol:

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of this compound in deionized water with stirring.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of lithium carbonate in a minimal amount of dilute nitric acid, followed by dilution with deionized water.

-

-

Sol Formation:

-

Add citric acid to the niobium precursor solution in a 1:2 molar ratio of niobium to citric acid. Stir until fully dissolved.

-

Slowly add the lithium salt solution to the niobium-citrate complex solution while stirring continuously.

-

Add ethylene glycol to the solution. A typical molar ratio of citric acid to ethylene glycol is 1:4.

-

Heat the solution to 80-90°C and stir continuously until a clear, viscous sol is formed.

-

-

Gelation and Drying:

-

Continue heating the sol to evaporate the solvent, leading to the formation of a transparent gel.

-

Dry the gel in an oven at 120°C for 24 hours to obtain a dried gel precursor.

-

-

Calcination:

-

Grind the dried gel into a fine powder.

-

Calcination of the powder is performed in a muffle furnace. A common calcination temperature for the formation of LiNbO₃ is 500°C.[3] The heating rate and dwell time can be optimized to control particle size and crystallinity.

-

Synthesis of Potassium Niobate (KNbO₃) Powders

This protocol describes a general sol-gel route for the synthesis of potassium niobate.

Materials:

-

This compound (C₄H₄NNbO₉·xH₂O)

-

Potassium nitrate (B79036) (KNO₃) or Potassium carbonate (K₂CO₃)

-

Oxalic acid (optional, as a chelating agent)

-

Deionized water or a mixed solvent system (e.g., water/ethanol)

Protocol:

-

Precursor Solution Preparation:

-

Dissolve this compound in deionized water. The oxalate ions from the precursor can act as a chelating agent.[4]

-

Dissolve a stoichiometric amount of the potassium salt (e.g., KNO₃ or K₂CO₃) in deionized water.

-

-

Sol Formation:

-

Slowly add the potassium salt solution to the niobium precursor solution under vigorous stirring.

-

The solution is stirred at a controlled temperature (e.g., 60-80°C) for several hours to ensure homogeneity and promote the formation of the sol.

-

-

Gelation and Drying:

-

The sol is heated to gradually evaporate the solvent, leading to the formation of a gel.

-

The resulting gel is dried in an oven at a temperature of approximately 100-120°C for 12-24 hours.

-

-

Calcination:

-

The dried gel is ground into a powder.

-

The powder is calcined in a furnace at temperatures typically ranging from 600°C to 750°C to obtain the crystalline KNbO₃ phase. The specific temperature can influence the resulting crystal structure (e.g., orthorhombic).[5]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the sol-gel synthesis of LiNbO₃ and KNbO₃. These values are derived from various literature sources and represent typical experimental conditions.

Table 1: Experimental Parameters for Lithium Niobate (LiNbO₃) Synthesis

| Parameter | Value/Range | Notes |

| Niobium Precursor | This compound | |

| Lithium Precursor | Lithium carbonate (Li₂CO₃) | Other lithium salts can also be used. |

| Molar Ratio (Li:Nb) | 1:1 | For stoichiometric LiNbO₃. |

| Chelating Agent | Citric Acid | |

| Solvent | Deionized Water, Ethylene Glycol | |

| Gelation Temperature | 80 - 90 °C | |

| Drying Temperature | ~120 °C | |

| Calcination Temperature | 500 - 600 °C | Formation of fine nanocrystals (40-60 nm) has been reported at 600°C.[6] |

Table 2: Experimental Parameters for Potassium Niobate (KNbO₃) Synthesis

| Parameter | Value/Range | Notes |

| Niobium Precursor | This compound | |

| Potassium Precursor | KNO₃, K₂CO₃, KOH | The choice of precursor can influence the properties of the final material.[5] |

| Molar Ratio (K:Nb) | 1:1 | For stoichiometric KNbO₃. |

| Solvent | Deionized Water, Ethanol | |

| Sol Formation Temp. | 60 - 80 °C | |

| Drying Temperature | 100 - 120 °C | |

| Calcination Temperature | 600 - 750 °C | Higher temperatures may be required to achieve a pure orthorhombic phase. |

Characterization of Synthesized Niobates

The resulting niobate powders should be characterized to determine their phase purity, crystal structure, morphology, and particle size. Common characterization techniques include:

-

X-ray Diffraction (XRD): To identify the crystalline phases present and determine the crystal structure.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the powders.

-

Transmission Electron Microscopy (TEM): For higher resolution imaging of the nanoparticles and to determine crystallite size.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic metal-oxygen bonds and to confirm the removal of organic residues after calcination.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition of the gel precursor and to determine the optimal calcination temperature.

Applications in Research and Drug Development

The niobate nanoparticles synthesized via this sol-gel method have potential applications in several areas:

-

Drug Delivery: The biocompatibility and chemical stability of niobates make them potential candidates for use as nanocarriers for targeted drug delivery.

-

Bioimaging: Doped niobate nanoparticles can exhibit upconversion or downconversion luminescence, making them suitable for use as probes in bioimaging applications.

-

Piezoelectric Scaffolds for Tissue Engineering: The piezoelectric properties of niobates can be exploited in the development of "smart" scaffolds that can provide electrical stimulation to cells to promote tissue regeneration.

-

Photocatalysis: Niobate semiconductors can be used as photocatalysts for the degradation of organic pollutants in wastewater treatment.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and the transformations occurring at each stage of the sol-gel synthesis process.

References

Application Notes and Protocols for Hydrothermal Synthesis of Potassium Sodium Niobate (KNN) Using Ammonium Niobate(V) Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sodium niobate (KNN) is a leading lead-free piezoelectric material, garnering significant attention as an environmentally friendly alternative to lead-based ceramics like lead zirconate titanate (PZT). Its applications span a wide range of fields, including sensors, actuators, transducers, and medical devices. The hydrothermal synthesis route offers a low-temperature, scalable, and cost-effective method for producing high-purity, crystalline KNN powders with controlled morphology.

This document provides detailed application notes and a comprehensive protocol for the hydrothermal synthesis of potassium sodium niobate (K₀.₅Na₀.₅NbO₃) using ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as the niobium precursor. This precursor offers potential advantages over the more commonly used niobium pentoxide (Nb₂O₅) due to its solubility in aqueous solutions, which can lead to enhanced chemical homogeneity in the final product.

While direct and detailed literature on the hydrothermal synthesis of KNN specifically from ammonium niobate(V) oxalate hydrate is limited, the following protocol has been developed based on established principles of hydrothermal synthesis of niobates and the known chemical properties of the precursors.

Application Notes

-

Precursor Selection: this compound (NH₄[NbO(C₂O₄)₂]·xH₂O) is a water-soluble niobium source. Its use can promote a more homogeneous reaction mixture compared to the solid-state reaction with insoluble Nb₂O₅, potentially leading to the formation of single-phase KNN at lower temperatures or shorter reaction times.

-

Alkalinity Control: The molar ratio of potassium hydroxide (B78521) (KOH) to sodium hydroxide (NaOH) is a critical parameter that influences the final K/Na stoichiometry in the KNN product. A significant excess of alkali hydroxides is necessary to ensure the complete dissolution of the niobium precursor and to drive the reaction towards the formation of the perovskite phase.

-

Temperature and Time: Hydrothermal synthesis of KNN is typically conducted in the range of 180-250°C. The reaction time can vary from a few hours to over 24 hours. These parameters directly affect the crystallinity, particle size, and phase purity of the resulting KNN powder.

-

Intermediate Phases: During the hydrothermal synthesis of niobates, the formation of intermediate phases, such as hexaniobates, is common. Sufficient reaction time and temperature are required to ensure the complete conversion of these intermediates to the desired perovskite KNN phase.

-

Post-Synthesis Treatment: The as-synthesized KNN powder is typically washed with deionized water to remove any unreacted precursors and byproducts. Drying is the final step before characterization and further processing, such as calcination and sintering, to produce dense ceramic bodies.

Experimental Protocols

Materials

-

This compound (NH₄[NbO(C₂O₄)₂]·xH₂O) (≥99.9% trace metals basis)

-

Potassium hydroxide (KOH) pellets (≥85%)

-

Sodium hydroxide (NaOH) pellets (≥97%)

-

Deionized water (18.2 MΩ·cm)

Equipment

-

Teflon-lined stainless steel hydrothermal autoclave

-

Drying oven

-

Magnetic stirrer with heating plate

-

Centrifuge

-

pH meter

-

Analytical balance

Protocol for Hydrothermal Synthesis of K₀.₅Na₀.₅NbO₃

-

Precursor Solution Preparation:

-

In a 100 mL beaker, dissolve a stoichiometric amount of this compound in 40 mL of deionized water with vigorous stirring. The exact mass will depend on the hydration state of the precursor.

-

In a separate 250 mL beaker, prepare the alkaline solution by dissolving appropriate amounts of KOH and NaOH pellets in 60 mL of deionized water. The molar ratio of (K⁺ + Na⁺) to Nb⁵⁺ should be in the range of 10:1 to 20:1 to ensure a highly alkaline environment. For K₀.₅Na₀.₅NbO₃, a K⁺:Na⁺ molar ratio of 1:1 in the final product is desired, however, due to differences in reactivity, an initial K⁺:Na⁺ ratio in the solution may need to be adjusted (e.g., 1.5:1) to achieve the target stoichiometry.

-

-

Reaction Mixture Preparation:

-

Slowly add the this compound solution to the alkaline solution while stirring continuously. A white precipitate may form.

-

Continue stirring the mixture for 30 minutes to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Transfer the resulting suspension into a 100 mL Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave tightly and place it in a preheated oven.

-

Heat the autoclave to 220°C and maintain this temperature for 24 hours.

-

-

Product Recovery and Washing:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave carefully in a fume hood.

-

Collect the white precipitate by centrifugation at 5000 rpm for 10 minutes.

-

Discard the supernatant and wash the precipitate with deionized water. Resuspend the powder and centrifuge again. Repeat this washing step at least three times to remove any residual ions.

-

-

Drying:

-

Dry the final washed powder in an oven at 80°C for 12 hours.

-

The resulting white powder is hydrothermally synthesized potassium sodium niobate.

-

Data Presentation

The following tables summarize typical quantitative data for hydrothermally synthesized KNN. Note that these values are representative and the actual results will depend on the specific experimental conditions.

Table 1: Typical Hydrothermal Synthesis Parameters for KNN

| Parameter | Value |

| Niobium Precursor | This compound |

| K⁺:Na⁺ Molar Ratio (in solution) | 1.5:1 |

| (K⁺+Na⁺):Nb⁵⁺ Molar Ratio | 15:1 |

| Reaction Temperature | 220°C |

| Reaction Time | 24 hours |

| Autoclave Filling | ~80% |

Table 2: Typical Properties of Hydrothermally Synthesized KNN Powder

| Property | Typical Value | Characterization Technique |

| Crystal Structure | Perovskite (Orthorhombic) | X-ray Diffraction (XRD) |

| Particle Size | 100 - 500 nm | Scanning Electron Microscopy (SEM) |

| Phase Purity | Single-phase KNN | X-ray Diffraction (XRD) |

| Piezoelectric Coefficient (d₃₃) of sintered ceramic | 80 - 160 pC/N | d₃₃-meter |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the hydrothermal synthesis of KNN.

Logical Relationship of Synthesis Parameters

Caption: Influence of synthesis parameters on KNN properties.

Application Notes and Protocols: Ammonium Niobate(V) Oxalate Hydrate in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a precursor in the synthesis of niobium-based photocatalysts. The detailed protocols and data presented herein are intended to facilitate the application of these materials in environmental remediation and solar fuel production.

Ammonium niobate(V) oxalate hydrate is a versatile and water-soluble precursor, making it an ideal starting material for the synthesis of various niobium oxide (Nb₂O₅) nanostructures and composite materials.[1] Its use allows for the controlled preparation of photocatalysts with tailored properties for specific applications, including the degradation of organic pollutants and hydrogen evolution.[2][3]

Synthesis of Niobium-Based Photocatalysts

This compound is a key ingredient in various synthesis methods to produce photocatalytically active materials. Common methods include hydrothermal, solvothermal, and sol-gel techniques, which lead to the formation of different Nb₂O₅ polymorphs and morphologies with distinct photocatalytic activities.[2][4]

Hydrothermal Synthesis of Nb₂O₅ Nanorods

This protocol describes the synthesis of Nb₂O₅ nanorods, which have shown enhanced photocatalytic activity for hydrogen production.[3]

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a specific amount of this compound in a mixture of oleic acid and trioctylamine.

-

Solvothermal Treatment: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180-220°C) for a defined period (e.g., 12-24 hours).

-

Product Recovery: After cooling to room temperature, collect the precipitate by centrifugation.

-

Washing: Wash the product repeatedly with ethanol (B145695) and deionized water to remove any unreacted precursors and organic residues.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) overnight.

-

Calcination (Optional): The dried powder can be calcined at elevated temperatures (e.g., 400-700°C) to improve crystallinity and control the phase of Nb₂O₅.[2]

Sol-Gel Synthesis of Nb₂O₅/SiO₂ Mesoporous Monoliths

This method utilizes this compound as both a niobium precursor and a porogenic agent to create porous composite materials.

Experimental Protocol:

-

Sol Preparation: Prepare a sol by mixing tetraethyl orthosilicate (B98303) (TEOS), ethanol, water, and an acid catalyst (e.g., HCl).

-

Incorporation of Niobium: Dissolve this compound in water and add it to the silica (B1680970) sol under vigorous stirring.

-

Gelation: Allow the mixture to age at room temperature until a gel is formed.

-

Solvent Exchange: Exchange the solvent within the gel with ethanol.

-

Drying: Dry the gel under controlled conditions (e.g., supercritical drying or ambient pressure drying) to obtain the mesoporous monolith.

-

Calcination: Calcine the dried monolith at a specific temperature to remove organic templates and induce the crystallization of Nb₂O₅.

Applications in Photocatalysis

Niobium-based materials synthesized from this compound exhibit significant potential in various photocatalytic applications.

Photocatalytic Degradation of Organic Pollutants

Nb₂O₅-based photocatalysts are effective in degrading a wide range of organic pollutants, such as dyes (e.g., methylene (B1212753) blue, crystal violet) and antibiotics, under UV or simulated solar irradiation.[5][6]

Experimental Protocol for Methylene Blue Degradation:

-

Catalyst Suspension: Disperse a specific amount of the synthesized photocatalyst (e.g., 0.1 g/L) in an aqueous solution of methylene blue (e.g., 10 mg/L).

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator).

-